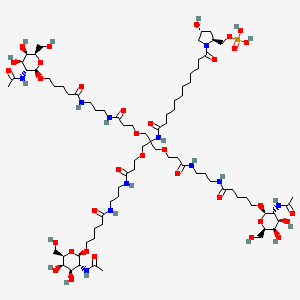

AS-Inclisiran sodium

Description

Properties

CAS No. |

1639264-46-2 |

|---|---|

Molecular Formula |

C78H140N11O34P |

Molecular Weight |

1807.0 g/mol |

IUPAC Name |

[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |

InChI Key |

LQRNAUZEMLGYOX-LZVIIAQDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Inclisiran Sodium: A Technical Guide to PCSK9 mRNA Silencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inclisiran (trade name Leqvio®) represents a pioneering advancement in lipid-lowering therapies, employing a novel mechanism of action rooted in RNA interference (RNAi).[1][2] It is a first-in-class small interfering RNA (siRNA) therapeutic designed to specifically target and silence the messenger RNA (mRNA) of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][3][4][5] By inhibiting the hepatic synthesis of the PCSK9 protein, Inclisiran leads to a significant and sustained reduction in low-density lipoprotein cholesterol (LDL-C), a key modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][6][7] This technical guide provides an in-depth exploration of Inclisiran's molecular mechanism, a summary of its pharmacokinetic and pharmacodynamic profile, quantitative efficacy data from pivotal clinical trials, and an overview of the experimental principles used to validate its action.

Molecular Mechanism of Action

Inclisiran leverages the body's natural RNAi pathway to achieve a targeted reduction in PCSK9 protein production.[2][8][9] The process is a multi-step, highly specific biological cascade that occurs primarily within hepatocytes.

Targeted Delivery to Hepatocytes

Inclisiran is a synthetic, double-stranded siRNA molecule. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) cluster.[3][10][11] This GalNAc ligand acts as a homing device, binding with high affinity and specificity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[1][10][12][13] This interaction facilitates the rapid uptake of Inclisiran from the bloodstream into hepatocytes via receptor-mediated endocytosis.[12][14][15]

Engagement of the RNAi Machinery

Once inside the hepatocyte, the Inclisiran duplex is released from the endosome into the cytoplasm.[16][17] Here, it is incorporated into the RNA-Induced Silencing Complex (RISC), a multiprotein cytosolic complex.[1][4][9] The sense (passenger) strand of the siRNA is cleaved and discarded, while the antisense (guide) strand remains bound to the Argonaute-2 (Ago2) protein, the catalytic core of RISC.[12][17]

Catalytic Cleavage of PCSK9 mRNA

The active Inclisiran-RISC complex now serves as a precision-guided tool. The antisense strand guides the complex to the mRNA transcript of the PCSK9 gene, binding to it through complementary nucleotide base pairing.[2][4][9] This binding event triggers the Ago2 enzyme to catalytically cleave the target PCSK9 mRNA.[2][4][17] The cleavage renders the mRNA non-functional and flags it for degradation by cellular nucleases.[3][4]

Downstream Biological Effects

By destroying the PCSK9 mRNA, Inclisiran effectively prevents its translation into the PCSK9 protein, thereby reducing both intracellular and extracellular levels of PCSK9.[3][8][18] The primary function of the PCSK9 protein is to bind to LDL receptors (LDLR) on the hepatocyte surface, targeting them for lysosomal degradation.[1][9][18] With significantly less PCSK9 protein available, the degradation of LDLRs is markedly reduced.[9][12] This leads to an increase in the number of LDLRs that can be recycled back to the hepatocyte surface, enhancing the liver's capacity to clear circulating LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.[1][3][4]

Pharmacokinetics and Pharmacodynamics

The chemical modifications and GalNAc conjugation of Inclisiran result in a unique pharmacokinetic (PK) and pharmacodynamic (PD) profile characterized by rapid clearance from plasma but a long duration of action in the target tissue.[19]

Following subcutaneous injection, Inclisiran is rapidly absorbed and distributed to the liver.[6] Peak plasma concentrations are typically reached in about 4 hours, and the drug becomes undetectable in plasma within 24 to 48 hours.[6][14] Despite its short plasma half-life of approximately 9 hours, the pharmacodynamic effect is remarkably durable due to the stability of the RISC complex within the long-living hepatocytes, allowing for a twice-yearly maintenance dosing regimen after initial doses at day 1 and day 90.[6][16][20]

| Parameter | Value / Description | Source(s) |

| Administration | Subcutaneous Injection | [10] |

| Tmax (Time to Peak Plasma Conc.) | ~4 hours | [18][20] |

| Plasma Half-life (t½) | ~9 hours | [6][16] |

| Plasma Clearance | Undetectable within 48 hours | [16][19] |

| Metabolism | Metabolized by nucleases | [20] |

| Target Organ | Liver (via ASGPR) | [15][16] |

| Onset of LDL-C Reduction | Observed within 14 days | [18] |

| Peak PCSK9 Reduction | ~70-80% reduction, lowest levels at ~30 days | [6][18] |

| Duration of Action | Sustained LDL-C lowering allows for 6-month dosing intervals | [6][8] |

Clinical Efficacy: Quantitative Data from Phase III Trials

The efficacy of Inclisiran has been robustly demonstrated in the comprehensive ORION clinical trial program.[21] The pivotal Phase III trials—ORION-9 (patients with heterozygous familial hypercholesterolemia, HeFH), ORION-10 (patients with ASCVD), and ORION-11 (patients with ASCVD or ASCVD risk equivalents)—consistently showed significant reductions in LDL-C.[21][22]

In a pooled analysis of these trials, Inclisiran demonstrated a potent and durable reduction in LDL-C levels when added to maximally tolerated statin therapy.[22][23]

| Trial | Patient Population | N | LDL-C Reduction at Day 510 (vs. Placebo) | Time-Adjusted LDL-C Reduction (Day 90-540) | Source(s) |

| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | 482 | 48% | 44% | [21][24] |

| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 1561 | 52% | 54% | [21][25] |

| ORION-11 | ASCVD or ASCVD Risk Equivalents | 1617 | 50% | 49% | [21][25] |

| Pooled Analysis (9, 10, 11) | HeFH, ASCVD, or ASCVD Risk Equivalents | ~3600 | 51% | 51% | [22][24] |

Experimental Protocols and Validation

The validation of Inclisiran's mechanism and efficacy relies on standard molecular biology and clinical chemistry techniques. While proprietary, detailed protocols from the manufacturer are not public, the methodologies can be outlined based on established scientific principles for evaluating siRNA therapeutics.

General Experimental Workflow

The core experimental strategy involves treating a relevant biological system (e.g., primary human hepatocytes or hepatoma cell lines like HepG2) with Inclisiran and measuring the downstream effects on gene and protein expression.

Key Methodologies

-

Cell Culture: Human liver-derived cell lines that express both ASGPR and PCSK9 are used.

-

siRNA Transfection/Treatment: Cells are treated with varying concentrations of Inclisiran to establish dose-dependency. Controls include a non-targeting (scrambled) siRNA and a vehicle-only control.

-

Quantitative Real-Time PCR (RT-qPCR): This is the primary method to quantify the amount of target mRNA.[26] Total RNA is extracted from treated and control cells, reverse-transcribed into complementary DNA (cDNA), and then the PCSK9 cDNA is amplified using specific primers. The level of PCSK9 mRNA is normalized to a stable housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.

-

Western Blotting or ELISA: To confirm that the reduction in mRNA translates to a reduction in protein, total protein lysates are analyzed. Western blotting uses antibodies specific to the PCSK9 protein to visualize and quantify its levels relative to a loading control (e.g., β-actin).[26] Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of secreted PCSK9 protein in the cell culture media or in plasma samples from clinical trial participants.

Safety and Tolerability

Across the Phase III ORION program, Inclisiran was found to be well-tolerated with a safety profile comparable to placebo.[21][22] The most frequently reported adverse events were related to the injection site.

| Adverse Event Category | Inclisiran Group (%) | Placebo Group (%) | Description | Source(s) |

| Treatment-Emergent Adverse Events (Overall) | Generally similar between groups | Generally similar between groups | Overall safety profile was comparable to placebo. | [22][25] |

| Injection Site Adverse Events | 2.6% (ORION-10) to 4.7% (ORION-11) | 0.9% (ORION-10) to 0.5% (ORION-11) | Reactions were typically mild to moderate and transient. | [25] |

| Common Adverse Reactions | Arthralgia, urinary tract infection, diarrhea, bronchitis, pain in extremity, dyspnea | Frequencies were similar to placebo | No significant increase in these events compared to placebo. | [21] |

Conclusion

Inclisiran sodium operates through a highly specific and potent mechanism of action, utilizing the natural RNAi pathway to inhibit the synthesis of PCSK9 protein directly in the liver. Its GalNAc-conjugate design ensures targeted delivery, while the catalytic nature of the RISC-mediated mRNA cleavage provides a durable pharmacodynamic effect that translates into sustained LDL-C reduction with an infrequent, twice-yearly dosing schedule. Supported by robust quantitative data from extensive clinical trials, Inclisiran represents a significant and validated therapeutic strategy for managing hypercholesterolemia in high-risk patient populations.

References

- 1. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heartcare.sydney [heartcare.sydney]

- 3. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Inclisiran? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]

- 10. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]

- 16. leqviohcp.com [leqviohcp.com]

- 17. m.youtube.com [m.youtube.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. novartis.gcs-web.com [novartis.gcs-web.com]

- 22. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]

- 23. Inclisiran administration potently and durably lowers LDL-C over an extended-term follow-up: the ORION-8 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 25. researchgate.net [researchgate.net]

- 26. datasheets.scbt.com [datasheets.scbt.com]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Development of siRNA Therapeutics, Featuring Inclisiran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small interfering RNA (siRNA) therapeutics represent a paradigm shift in medicine, moving from traditional small molecules and biologics to targeted gene silencing. This in-depth technical guide explores the core scientific principles, developmental hurdles, and clinical triumphs of siRNA-based drugs, with a special focus on the journey of Inclisiran—a pioneering therapy for hypercholesterolemia. We delve into the fundamental mechanism of RNA interference (RNAi), the intricate process of siRNA drug design and discovery, and the innovative chemical modifications and delivery systems that have enabled their clinical translation. This guide provides detailed experimental protocols for key assays, comprehensive quantitative data from pivotal clinical trials, and illustrative diagrams to illuminate the complex pathways and workflows integral to the field.

Introduction: The RNAi Revolution

The Mechanism of RNA Interference: A Cellular Symphony of Gene Silencing

The RNAi pathway is a sophisticated cellular machinery that elegantly controls gene expression.[9] The process is initiated when long dsRNA molecules are introduced into the cytoplasm, either from exogenous sources like viral infections or endogenous transcripts.[10]

The core steps of the canonical siRNA-mediated RNAi pathway are as follows:

-

Dicer Processing: The enzyme Dicer, an RNase III endonuclease, recognizes and cleaves long dsRNA into shorter siRNA duplexes of approximately 21-23 nucleotides with characteristic 2-nucleotide 3' overhangs.[1][6]

-

RISC Loading: The siRNA duplex is then loaded into the RNA-Induced Silencing Complex (RISC), a multiprotein nuclease complex.[6]

-

Strand Selection: Within the RISC, the siRNA duplex is unwound. One strand, the "passenger" or "sense" strand, is typically cleaved by the Argonaute-2 (Ago2) protein, a key component of RISC, and subsequently degraded.[1] The other strand, the "guide" or "antisense" strand, remains associated with Ago2 and serves as the template for target recognition.[1]

-

Target Recognition and Cleavage: The guide strand directs the RISC to its cognate mRNA target through complementary base pairing.[6] Once bound, the Ago2 enzyme catalyzes the cleavage of the target mRNA, leading to its degradation by cellular nucleases.[1] This effectively silences the expression of the target gene.[6]

This precise and catalytic process allows a single siRNA molecule to lead to the destruction of multiple mRNA molecules, resulting in potent and sustained gene silencing.[5]

References

- 1. leqviohcp.com [leqviohcp.com]

- 2. Research Portal [scholarship.miami.edu]

- 3. Five Ways to Produce siRNAs | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. novartis.com [novartis.com]

- 5. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]

- 6. uaclinical.com [uaclinical.com]

- 7. Inclisiran for Heterozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]

- 8. ORION 1 Data Show Lipoprotein-Lowering Beyond LDL Cholesterol With Injectable Inclisiran | tctmd.com [tctmd.com]

- 9. Western Blot Detection of Protein Expression (siRNA Knock-Down Control) [bio-protocol.org]

- 10. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]

Technical Guide: Validation of Inclisiran's Target, PCSK9, in Hepatocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis, primarily synthesized and secreted by hepatocytes. Its mechanism of action involves binding to the low-density lipoprotein receptor (LDL-R) on the hepatocyte surface, promoting its lysosomal degradation and thereby reducing the clearance of LDL-cholesterol (LDL-C) from circulation.[1][2][3] Elevated LDL-C is a well-established risk factor for atherosclerotic cardiovascular disease (ASCVD).[4] Inclisiran is a first-in-class small interfering RNA (siRNA) therapeutic designed to inhibit the synthesis of PCSK9.[5][6][7] This guide provides a detailed overview of the validation of PCSK9 as a therapeutic target in hepatocytes, focusing on the mechanism of action of Inclisiran, the experimental protocols used for validation, and the quantitative outcomes demonstrating target engagement and efficacy.

Core Concepts: The PCSK9-LDL Receptor Axis and Inclisiran's Intervention

The Role of PCSK9 in Hepatocyte LDL-R Regulation

The validation of Inclisiran hinges on the well-defined role of its target, PCSK9, in cholesterol metabolism.

-

Synthesis: PCSK9 is a serine protease predominantly produced by liver hepatocytes.[2][5]

-

Extracellular Action: Following secretion, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL-R on the hepatocyte surface.[3]

-

LDL-R Degradation: The PCSK9/LDL-R complex is internalized into endosomes. The acidic environment of the endosome strengthens this bond, preventing the LDL-R from dissociating and recycling back to the cell surface.[2][8] Instead, PCSK9 directs the entire complex for degradation within lysosomes.[1][2][8][9]

-

Physiological Consequence: By promoting LDL-R destruction, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2]

Inclisiran's Mechanism of Action: RNA Interference in the Hepatocyte

Inclisiran leverages the natural RNA interference (RNAi) pathway to achieve potent and durable silencing of PCSK9 gene expression.

-

Targeted Delivery: Inclisiran is a synthetic, double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[6][10] This GalNAc moiety binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, ensuring liver-specific uptake.[1][4][6][10]

-

RISC Engagement: Once inside the hepatocyte, the antisense (or guide) strand of Inclisiran is loaded into the RNA-induced silencing complex (RISC), a cellular multiprotein machine.[1][5][10][11]

-

mRNA Cleavage: The Inclisiran-loaded RISC identifies and binds to the messenger RNA (mRNA) that codes for the PCSK9 protein, due to sequence complementarity.[5][11] The RISC complex then catalytically cleaves the PCSK9 mRNA.[5][6][10]

-

Inhibition of Synthesis: The degradation of its mRNA prevents the translation and synthesis of new PCSK9 protein.[1][7][11]

-

Therapeutic Outcome: The resulting decrease in intracellular and circulating PCSK9 levels spares LDL-receptors from degradation.[5] This leads to an increase in the number of LDL-Rs recycled to the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream and significantly lowering plasma LDL-C levels.[1][6][10]

Quantitative Data Summary: Target Engagement and Efficacy

The clinical development of Inclisiran (the ORION program) has provided robust quantitative data validating its mechanism and efficacy. The following table summarizes key findings from various studies.

| Parameter | Result | Study Context / Notes | Citation(s) |

| PCSK9 Protein Reduction | Up to ~80% reduction from baseline. | Observed in Phase I, II, and III clinical trials. This demonstrates direct and potent target engagement. | [1][12] |

| LDL-C Reduction (Peak) | ~50% - 60% reduction from baseline. | Peak effect is typically observed 30-60 days post-dose. | [1][12][13] |

| LDL-C Reduction (Sustained) | ~50% reduction maintained at Day 180 and Day 510. | Demonstrates the long-acting nature of the therapy with a biannual dosing regimen after an initial phase. | [1] |

| Dose-Response | Doses of 300 mg and higher show robust and sustained reductions in both PCSK9 and LDL-C. | Phase I and II (ORION-1) studies established the optimal dose for durable effect. | [12][14][15] |

| Efficacy in HeFH | ~51% reduction in LDL-C vs. placebo at Day 510. | ORION-9 trial confirmed efficacy in a difficult-to-treat patient population with heterozygous familial hypercholesterolemia. | |

| Time-Averaged LDL-C Lowering | ~50% reduction over periods up to 4 years. | ORION-3 extension study confirmed the durability of the LDL-C lowering effect with long-term dosing. | [16] |

Visualizations: Pathways and Workflows

Caption: PCSK9-mediated LDL-R degradation and Inclisiran's mechanism of action.

Caption: Workflow for in vitro validation of PCSK9 knockdown in hepatocytes.

Caption: Causal pathway from Inclisiran's target engagement to clinical outcome.

Experimental Protocols for In Vitro Target Validation

The following protocols describe standard methodologies for validating the knockdown of PCSK9 by an siRNA therapeutic like Inclisiran in a laboratory setting using cultured hepatocytes.

Hepatocyte Cell Culture

-

Objective: To maintain a viable and physiologically relevant cell model for experimentation.

-

Methodology:

-

Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used as they endogenously express PCSK9, LDL-R, and ASGPR.[17][18][19]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For experiments, cells are seeded into appropriate plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for functional assays) to achieve 70-80% confluency at the time of siRNA delivery.

-

siRNA Delivery (Transfection/Uptake)

-

Objective: To efficiently deliver siRNA into the cytoplasm of hepatocytes.

-

Methodology:

-

Preparation: Dilute the siRNA therapeutic (e.g., Inclisiran) and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Delivery:

-

For GalNAc-conjugated siRNA (like Inclisiran): Direct addition to the culture medium is sufficient. The GalNAc ligand will mediate uptake via the ASGPR.

-

For non-conjugated siRNA: A transfection reagent (e.g., Lipofectamine RNAiMAX) is required. The reagent is diluted separately in serum-free medium, then combined with the diluted siRNA and incubated for 15-20 minutes to allow for complex formation.

-

-

Application: The medium on the cells is replaced with the siRNA-containing medium (or the siRNA-lipid complexes are added dropwise to the cells).

-

Incubation: Cells are incubated for a specified period (typically 24 to 72 hours) to allow for mRNA knockdown and subsequent protein depletion.

-

Measurement of PCSK9 mRNA Knockdown (qRT-PCR)

-

Objective: To quantify the reduction in PCSK9 mRNA transcripts.

-

Methodology:

-

RNA Isolation: After incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. RNA concentration and purity are assessed using a spectrophotometer.

-

Reverse Transcription: An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is prepared using the cDNA template, gene-specific primers for PCSK9 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of PCSK9 mRNA is calculated using the ΔΔCt method, normalizing the PCSK9 expression to the housekeeping gene and comparing the treated samples to the non-targeting control.[20]

-

Measurement of PCSK9 Protein Reduction (Western Blot / ELISA)

-

Objective: To confirm that mRNA knockdown translates to reduced protein levels.

-

Methodology (Western Blot):

-

Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size on an SDS-PAGE gel.[19]

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for PCSK9. A primary antibody for a loading control (e.g., GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensity is quantified to determine the percentage of protein reduction.[18][19]

-

-

Methodology (ELISA):

-

Sample Collection: The cell culture medium is collected to measure secreted PCSK9.

-

Assay: A commercial PCSK9 ELISA kit is used according to the manufacturer's instructions. This typically involves adding the collected media to wells pre-coated with a PCSK9 capture antibody, followed by detection with a second, labeled antibody.

-

Quantification: The concentration of PCSK9 is determined by comparison to a standard curve.

-

Functional Assay: LDL-C Uptake

-

Objective: To measure the functional consequence of reduced PCSK9—an increase in the hepatocytes' ability to take up LDL.

-

Methodology:

-

Treatment: Cells are treated with the siRNA therapeutic or control as described in section 5.2.

-

LDL Incubation: After the desired incubation period, the culture medium is replaced with medium containing a fluorescently labeled LDL particle, such as DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL).

-

Uptake: Cells are incubated for 2-4 hours to allow for receptor-mediated endocytosis of the DiI-LDL.

-

Quantification:

-

Microscopy: Cells are washed to remove non-internalized DiI-LDL, fixed, and imaged using a fluorescence microscope. The fluorescence intensity per cell is quantified.

-

Plate Reader: Alternatively, after washing, the internalized DiI-LDL can be extracted from the cells with a solvent (e.g., isopropanol) and the fluorescence measured in a multi-well plate reader.

-

-

Analysis: An increase in fluorescence in the Inclisiran-treated cells compared to the control indicates enhanced LDL uptake, functionally validating the target.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]

- 5. What is the mechanism of Inclisiran? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PCSK9 synthesis with investigational RNAi compound halves LDL-c up to 90 days - - PACE-CME [pace-cme.org]

- 15. physiciansweekly.com [physiciansweekly.com]

- 16. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]

- 17. JCI - Secreted PCSK9 decreases the number of LDL receptors in hepatocytes and inlivers of parabiotic mice [jci.org]

- 18. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Whitepaper on the Preclinical Pharmacological Profile of Inclisiran Sodium

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerotic cardiovascular disease (ASCVD) stands as a primary cause of morbidity and mortality across the globe. A central strategy in the prevention and management of ASCVD is the reduction of low-density lipoprotein cholesterol (LDL-C).[1] Inclisiran (formulated as Inclisiran sodium) represents a novel therapeutic advancement in lipid-lowering therapy.[2] It is a first-in-class small interfering RNA (siRNA) designed to specifically silence the gene expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL-C levels.[1][3] Developed with a triantennary N-acetylgalactosamine (GalNAc) conjugation, Inclisiran is engineered for targeted delivery to hepatocytes.[4][5] This technical guide provides an in-depth summary of the preclinical pharmacological profile of Inclisiran, detailing its mechanism of action, pharmacodynamic efficacy, pharmacokinetic properties, and safety assessment in various animal models.

Mechanism of Action

Inclisiran's therapeutic effect is achieved through the natural cellular process of RNA interference (RNAi).

-

Targeted Delivery: Following subcutaneous administration, the GalNAc sugars conjugated to the sense strand of the Inclisiran siRNA specifically bind to asialoglycoprotein receptors (ASGPR), which are highly expressed on the surface of hepatocytes.[5][6] This interaction facilitates the rapid and targeted uptake of Inclisiran into liver cells.[6]

-

RISC Engagement: Once inside the hepatocyte, the antisense strand of Inclisiran is loaded into the RNA-induced silencing complex (RISC), a multi-protein cellular machine.[6][7]

-

mRNA Degradation: The RISC, now programmed by the Inclisiran antisense strand, identifies and binds to the messenger RNA (mRNA) that encodes for the PCSK9 protein due to sequence complementarity.[7][8] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA.[5][7]

-

Reduced PCSK9 Synthesis: By destroying the mRNA template, Inclisiran effectively prevents the translation and synthesis of the PCSK9 protein, reducing both intracellular and extracellular levels.[8]

-

Upregulation of LDL Receptors: PCSK9's primary function is to bind to LDL receptors (LDLR) and target them for lysosomal degradation.[7] By reducing PCSK9 levels, Inclisiran prevents LDLR degradation, allowing more receptors to be recycled back to the hepatocyte surface.[9][10]

-

Enhanced LDL-C Clearance: The increased density of LDL receptors on the liver cell surface enhances the clearance of LDL-C from the bloodstream, resulting in a potent and sustained reduction in circulating LDL-C levels.[9][10]

Caption: Figure 1: Molecular mechanism of Inclisiran in hepatocytes.

Preclinical Pharmacodynamics

Pharmacodynamic activity, measured by the reduction in PCSK9 and LDL-C levels, was demonstrated in multiple preclinical species.[9] Studies in transgenic mice expressing human PCSK9 (hPCSK9) and cynomolgus monkeys showed a robust, dose-dependent, and sustained reduction in target biomarkers.[9]

Table 1: Preclinical Pharmacodynamic Efficacy of Inclisiran

| Species/Model | Dose | Route | Key Findings | Citation(s) |

|---|---|---|---|---|

| Mice (hPCSK9 Transgenic) | Up to 10 mg/kg (single) | Subcutaneous | Dose-dependent decrease in plasma hPCSK9 protein. | [9] |

| 5 mg/kg | Subcutaneous | Maximal PCSK9 mRNA silencing of 50-70%; ~30% reduction in total plasma cholesterol. | [11] | |

| Rats | 5 mg/kg | Subcutaneous | ~60% reduction in total plasma cholesterol. | [11] |

| Cynomolgus Monkeys | 5 mg/kg (single) | Subcutaneous | Significant decrease in LDL-C from day 3, returning to baseline after 14-21 days. | [11] |

| Up to 10 mg/kg (single/multiple) | Subcutaneous | >80% decrease in PCSK9; ~60% decrease in LDL-C. | [9][11] |

| | Up to 6 mg/kg (Q2W, multiple) | Subcutaneous | Prolonged suppression of PCSK9 protein. |[9] |

Experimental Protocol: In Vivo Efficacy Assessment in Non-Human Primates

The following describes a representative protocol for evaluating the pharmacodynamic effects of Inclisiran in cynomolgus monkeys, based on published preclinical study designs.[9][11]

-

Animal Model: Healthy, adult male and female cynomolgus monkeys (Macaca fascicularis) are used. Animals are group-housed and allowed to acclimate to facility conditions.

-

Study Design: A parallel-group, dose-ranging study is conducted. Animals are randomly assigned to receive either a vehicle control or Inclisiran sodium at various dose levels (e.g., 1, 3, 6, 10 mg/kg).

-

Dosing: Inclisiran or vehicle is administered via a single subcutaneous (SC) injection. For multi-dose studies, injections are repeated at specified intervals (e.g., every 2 weeks).[9]

-

Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose (baseline) and at multiple time points post-dose (e.g., days 3, 7, 14, 21, 30, 60, 90, 180) for biomarker analysis.

-

Biomarker Analysis:

-

PCSK9 Levels: Plasma or serum PCSK9 concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA).

-

Lipid Panel: Serum is analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard automated clinical chemistry analyzers.

-

-

Data Analysis: The percentage change from baseline for PCSK9 and LDL-C is calculated for each animal at each time point. Mean changes for each dose group are compared to the vehicle control group using appropriate statistical methods.

Caption: Figure 2: General experimental workflow for a preclinical PD study.

Preclinical Pharmacokinetics

Preclinical studies in rats and non-human primates characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Inclisiran.

-

Absorption: After a single subcutaneous injection, Inclisiran is rapidly absorbed, with maximum plasma concentrations (Cmax) reached in approximately 4 hours.[8] Plasma concentrations decline quickly and are often undetectable within 24-48 hours due to rapid distribution to the liver.[7][8]

-

Distribution: Inclisiran exhibits highly targeted distribution to the liver, its site of action.[8] Preclinical data show the highest concentrations of the drug in the liver and kidneys.[9] The apparent volume of distribution is large (~500 L in humans), reflecting extensive tissue uptake rather than plasma retention.[5][8] In vitro, protein binding is approximately 87% at clinically relevant concentrations.[5][8]

-

Metabolism: Inclisiran is metabolized by ubiquitous nucleases into smaller, inactive nucleotide fragments.[5][8] It is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[5][12]

-

Elimination: The terminal elimination half-life from plasma is short, approximately 9 hours.[8] No accumulation is observed with repeated dosing.[8] Renal clearance is a minor pathway of elimination.[8]

Table 2: Preclinical Pharmacokinetic Parameters of Inclisiran

| Species | Dose | Route | Parameter | Value | Citation(s) |

|---|---|---|---|---|---|

| Rats | Single | IV or SC | Distribution | Highest amounts in liver and kidney. | [9] |

| Cynomolgus Monkeys | Single/Multiple | IV or SC | Tmax (SC) | ~4 hours | [8] |

| T½ (plasma) | ~9 hours | [8] | |||

| Clearance | Rapid from plasma. | [9] |

| | | | Distribution | Primarily to the liver. |[5][8] |

Experimental Protocol: In Vivo Pharmacokinetic Assessment

-

Animal Model: Sprague-Dawley rats or cynomolgus monkeys are used.

-

Study Design: Animals are administered a single dose of Inclisiran via intravenous (IV) infusion (for bioavailability and clearance assessment) or subcutaneous (SC) injection.

-

Blood Sampling: Serial blood samples are collected at frequent intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

-

Tissue Distribution (Rodent Models): In separate cohorts, animals are euthanized at various time points, and key tissues (liver, kidney, spleen, injection site, etc.) are collected to determine drug concentration.

-

Bioanalysis: Plasma and tissue homogenate concentrations of Inclisiran are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

PK Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), T½ (half-life), and bioavailability (F%).

Safety Pharmacology and Toxicology

A comprehensive preclinical program was conducted to evaluate the safety of Inclisiran.

-

Safety Pharmacology: In dedicated studies in cynomolgus monkeys, Inclisiran had no adverse effects on cardiovascular, respiratory, or central nervous system functions.[9]

-

Repeat-Dose Toxicology: Long-term studies in rats and monkeys were performed. Toxicities observed were generally non-adverse and were secondary to the accumulation of the drug in tissues like the liver and kidney at high doses; these findings were reversible.[9] No new or worsened toxicities were seen when Inclisiran was co-administered with atorvastatin in monkeys.[9]

-

Genotoxicity: Inclisiran tested negative in a standard battery of in vitro and in vivo genotoxicity assays.[9]

-

Carcinogenicity: In lifetime studies in TgRasH2 mice and Sprague Dawley rats, Inclisiran did not demonstrate any carcinogenic potential.[9]

Caption: Figure 3: Logical components of the preclinical safety assessment.

Table 3: Summary of Preclinical Safety Findings

| Study Type | Species | Key Findings | Citation(s) |

|---|---|---|---|

| Safety Pharmacology | Cynomolgus Monkey | No adverse impact on cardiovascular, respiratory, or neurological function. | [9] |

| Repeat-Dose Toxicology | Rat, Cynomolgus Monkey | Reversible findings in liver and kidney at high doses, secondary to drug accumulation. No unexpected toxicity with co-administered atorvastatin. | [9] |

| Genotoxicity | N/A (Standard battery) | Negative for mutagenic or clastogenic potential. | [9] |

| Carcinogenicity | TgRasH2 Mouse, Rat | Did not promote neoplastic transformations. |[9] |

Conclusion

The preclinical data for Inclisiran sodium demonstrate a pharmacological profile consistent with its mechanism as a targeted RNAi therapeutic. It achieves potent, dose-dependent, and durable reductions in PCSK9 and LDL-C in relevant animal models.[9][11] The GalNAc-conjugation ensures liver-specific delivery, and the pharmacokinetic profile is characterized by rapid tissue uptake and a low potential for systemic drug interactions.[5][9] The comprehensive safety evaluation revealed no significant off-target toxicities or safety concerns, supporting its progression into clinical development.[9] These preclinical findings established a strong foundation for the successful clinical program that ultimately confirmed Inclisiran's efficacy and safety in treating patients with hypercholesterolemia.

References

- 1. Inclisiran: the preclinical discovery and development of a novel therapy for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. [Pharmacological and clinical profile of inclisiran sodium, a long-acting LDL cholesterol lowering siRNA, LEQVIO for s.c. injection syringe 300 mg] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inclisiran: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Inclisiran Sodium: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for Inclisiran sodium, a first-in-class small interfering RNA (siRNA) therapeutic.

Core Molecular Data

Inclisiran sodium is a chemically synthesized, double-stranded small interfering ribonucleic acid. The sense strand is conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes.

| Property | Value |

| Molecular Formula | C₅₂₉H₆₆₄F₁₂N₁₇₆Na₄₃O₃₁₆P₄₃S₆ |

| Molecular Weight | 17284.72 g/mol |

Mechanism of Action: RNA Interference-Mediated Silencing of PCSK9

Inclisiran leverages the endogenous RNA interference (RNAi) pathway to achieve its therapeutic effect. By targeting the messenger RNA (mRNA) of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Inclisiran effectively reduces the levels of LDL-cholesterol in the bloodstream. The signaling pathway is initiated by the binding of the GalNAc ligand on Inclisiran to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to its internalization.

Experimental Protocols

The development and quality control of Inclisiran sodium rely on a series of sophisticated experimental protocols. Below are detailed methodologies for the key experiments involved in its synthesis and characterization.

Synthesis of Chemically Modified siRNA: Solid-Phase Phosphoramidite Chemistry

The synthesis of Inclisiran, a chemically modified siRNA, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.

Methodology:

-

Support Functionalization: The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.

-

Deprotection: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, commonly by treatment with a mild acid like trichloroacetic acid, to make it available for the next coupling reaction.

-

Coupling: The next phosphoramidite monomer, corresponding to the desired sequence, is activated and coupled to the deprotected 5'-hydroxyl group. This step is performed in an anhydrous environment to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step.

-

Annealing: The sense and antisense strands are synthesized separately and then annealed to form the final double-stranded siRNA molecule.

Purification: High-Performance Liquid Chromatography (HPLC)

Due to the potential for impurities such as truncated sequences, the crude synthetic siRNA must be purified to a high degree. Ion-pair reversed-phase HPLC is a commonly employed method for this purpose.

Methodology:

-

Column: A reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate) is used for elution. The ion-pairing agent neutralizes the negative charge of the oligonucleotide's phosphate backbone, allowing for its retention on the nonpolar stationary phase.

-

Sample Preparation: The lyophilized crude siRNA is reconstituted in the initial mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the concentration of the organic solvent is gradually increased. This causes the elution of the oligonucleotides based on their hydrophobicity, with shorter, less hydrophobic fragments eluting first.

-

Fraction Collection: Fractions corresponding to the main peak, which represents the full-length product, are collected.

-

Desalting and Lyophilization: The collected fractions are desalted to remove the ion-pairing agent and then lyophilized to obtain the purified siRNA.

Characterization: Mass Spectrometry and Capillary Gel Electrophoresis

The identity and purity of the final product are confirmed using various analytical techniques.

A. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized siRNA strands.

Methodology:

-

Sample Preparation: The purified siRNA is dissolved in a solvent compatible with ESI-MS.

-

Infusion: The sample is infused into the mass spectrometer.

-

Ionization: The sample is ionized using electrospray ionization.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide, which is then compared to the theoretical mass.

B. Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to assess the purity and integrity of the siRNA.

Methodology:

-

Capillary and Gel Matrix: A capillary is filled with a sieving polymer matrix.

-

Sample Loading: The siRNA sample is injected into the capillary by electrokinetic injection.

-

Electrophoresis: A high voltage is applied across the capillary, causing the negatively charged siRNA molecules to migrate through the gel matrix towards the anode.

-

Separation: The molecules are separated based on their size, with smaller molecules migrating faster.

-

Detection: The migrating siRNA is detected, typically by UV absorbance or fluorescence, as it passes a detection window.

-

Data Analysis: The resulting electropherogram shows peaks corresponding to the full-length product and any impurities, allowing for the quantification of purity.

The Impact of Inclisiran Sodium on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inclisiran sodium represents a paradigm shift in the management of hypercholesterolemia. As a synthetic small interfering RNA (siRNA) targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), it leverages the body's natural RNA interference (RNAi) mechanism to achieve sustained reductions in low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular mechanisms, effects on lipid metabolism pathways, and the experimental methodologies underpinning the clinical evaluation of Inclisiran. Quantitative data from pivotal clinical trials are summarized, and key experimental protocols are detailed to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: RNA Interference-Mediated Silencing of PCSK9

Inclisiran's therapeutic effect is rooted in its ability to specifically inhibit the synthesis of PCSK9, a protein that plays a critical role in the regulation of LDL-C levels.[1][2] PCSK9 binds to LDL receptors (LDL-R) on the surface of hepatocytes, targeting them for lysosomal degradation.[2] This action reduces the number of available LDL-Rs to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.

Inclisiran is a double-stranded siRNA molecule conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[3] This GalNAc moiety facilitates targeted delivery to hepatocytes by binding with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these liver cells.[3]

Upon entering the hepatocyte, the antisense strand of the Inclisiran duplex is loaded into the RNA-induced silencing complex (RISC).[3] The RISC-Inclisiran complex then identifies and binds to the messenger RNA (mRNA) encoding PCSK9 through complementary base pairing. This binding event leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing its translation into the PCSK9 protein.[3][4] The reduction in intracellular PCSK9 levels leads to increased recycling of LDL-Rs to the hepatocyte surface, enhancing the clearance of LDL-C from circulation and resulting in a potent and durable lowering of plasma LDL-C.[4]

Quantitative Effects on Lipid Parameters: A Summary of Clinical Trial Data

The clinical development program for Inclisiran, primarily through the ORION series of trials, has demonstrated significant and sustained reductions in key atherogenic lipoproteins. The data presented below are derived from pooled analyses of the ORION-9, ORION-10, and ORION-11 phase 3 trials.

| Parameter | Placebo-Adjusted Percent Change from Baseline (at Day 510) | Time-Adjusted Placebo-Corrected Percent Change (Day 90 to 540) |

| LDL-C | -52.3% to -49.9%[2] | -53.8% to -49.2%[5] |

| PCSK9 | ~ -80%[6] | Not explicitly reported as time-adjusted |

| Total Cholesterol | ~ -33%[7] | Not explicitly reported as time-adjusted |

| Non-HDL-C | ~ -44%[8] | Not explicitly reported as time-adjusted |

| Apolipoprotein B (ApoB) | ~ -37%[8] | Not explicitly reported as time-adjusted |

| Triglycerides | ~ -12%[7] | Not explicitly reported as time-adjusted |

| Lipoprotein(a) [Lp(a)] | ~ -19% to -26% | Not explicitly reported as time-adjusted |

| HDL-C | Modest Increase | Not explicitly reported as time-adjusted |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of Inclisiran's effects.

Quantification of Lipids and Lipoproteins

Objective: To measure the concentrations of LDL-C, Total Cholesterol, HDL-C, Non-HDL-C, Triglycerides, ApoB, and Lp(a) in patient serum or plasma.

Methodology:

-

Sample Collection and Preparation:

-

Fasting blood samples are collected from subjects at specified time points (e.g., baseline, Day 90, Day 510) as outlined in the clinical trial protocol.[8]

-

Serum or plasma is separated by centrifugation and stored at -70°C or below until analysis.

-

-

Lipid Panel Analysis:

-

Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.

-

LDL-C is typically calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - [Triglycerides/5]), provided that triglyceride levels are below 400 mg/dL.[9] In cases of high triglycerides, a direct LDL-C measurement method is employed.[9]

-

Non-HDL-C is calculated as Total Cholesterol - HDL-C.

-

-

Apolipoprotein B (ApoB) and Lipoprotein(a) [Lp(a)] Measurement:

-

ApoB and Lp(a) concentrations are determined using immunoturbidimetric assays on a clinical chemistry analyzer.[7] These assays utilize specific antibodies against ApoB and apo(a), respectively.

-

Quantification of Serum PCSK9 Protein Levels

Objective: To measure the concentration of circulating PCSK9 protein in human serum.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for human PCSK9.

-

Sample and Standard Incubation:

-

A standard curve is prepared using recombinant human PCSK9 of known concentrations.

-

Patient serum samples and standards are diluted in an appropriate buffer and added to the wells. The plate is incubated to allow the PCSK9 in the samples and standards to bind to the capture antibody.

-

-

Detection Antibody Incubation: After washing the plate to remove unbound substances, a biotin-conjugated detection antibody specific for a different epitope on human PCSK9 is added to the wells and incubated.

-

Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.

-

Substrate Reaction and Measurement: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added to the wells, resulting in a color change proportional to the amount of bound PCSK9. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The concentration of PCSK9 in the patient samples is determined by interpolating their absorbance values from the standard curve.

Assessment of PCSK9 mRNA Expression in Hepatocytes

Objective: To quantify the levels of PCSK9 mRNA in hepatocytes to confirm target engagement by Inclisiran.

Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Cell Culture and Treatment: Human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions and treated with Inclisiran or a control.

-

RNA Extraction: Total RNA is isolated from the hepatocytes using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for PCSK9 mRNA. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel as an internal control for normalization.

-

Data Analysis: The cycle threshold (Ct) values are determined for both the PCSK9 and the housekeeping gene. The relative expression of PCSK9 mRNA is calculated using the ΔΔCt method, comparing the expression in Inclisiran-treated cells to control-treated cells.

Clinical Trial Protocol for Efficacy and Safety Assessment

Objective: To evaluate the efficacy, safety, and tolerability of Inclisiran in patients with hypercholesterolemia.

Methodology (based on ORION trial design):

-

Patient Population: The trials enroll adult patients with atherosclerotic cardiovascular disease (ASCVD) or ASCVD risk equivalents, and elevated LDL-C despite maximally tolerated statin therapy.[8]

-

Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[8]

-

Dosing Regimen: Participants are randomized to receive subcutaneous injections of either Inclisiran (typically 284 mg) or placebo. The dosing schedule is an initial dose, a second dose at 3 months, and then every 6 months thereafter.[8]

-

Efficacy Endpoints:

-

The primary endpoints are the percentage change in LDL-C from baseline to a specified time point (e.g., Day 510) and the time-adjusted percentage change in LDL-C from Day 90 up to the end of the study period.[8]

-

Secondary endpoints include absolute changes in LDL-C and percentage changes in other lipid parameters (PCSK9, Total Cholesterol, Non-HDL-C, ApoB, Lp(a), and Triglycerides).[7]

-

-

Safety Monitoring:

-

Adverse events (AEs) and serious adverse events (SAEs) are monitored and recorded throughout the study.

-

Injection site reactions are a key safety parameter of interest.

-

Clinical laboratory parameters (hematology, clinical chemistry, and urinalysis) and vital signs are assessed at regular intervals.[6]

-

Conclusion

Inclisiran sodium offers a novel and highly effective approach to lowering LDL-C by harnessing the RNA interference pathway to silence PCSK9 synthesis. Its potent and sustained effect on a wide range of atherogenic lipoproteins, combined with a convenient twice-yearly maintenance dosing schedule, positions it as a valuable therapeutic option for patients with hypercholesterolemia. The robust methodologies employed in its clinical evaluation provide a strong foundation for its integration into clinical practice and a platform for further research in lipid metabolism and cardiovascular disease prevention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. professional.heart.org [professional.heart.org]

- 7. Effect of inclisiran on lipids in primary prevention: the ORION-11 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Preclinical Toxicology of AS-Inclisiran Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology profile of AS-Inclisiran sodium, a small interfering RNA (siRNA) therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available regulatory documents and scientific literature, offering a comprehensive resource for professionals in the field of drug development and research.

Mechanism of Action

Inclisiran is a synthetic, double-stranded siRNA that leverages the natural RNA interference (RNAi) pathway to achieve its therapeutic effect.[1][2] It is conjugated with a triantennary N-acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[2][3]

Once inside the hepatocyte, the antisense strand of the inclisiran duplex is incorporated into the RNA-induced silencing complex (RISC).[1][4] This activated RISC then binds to the messenger RNA (mRNA) encoding for proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][5] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[4][6]

The reduction in PCSK9 levels prevents the degradation of LDL receptors (LDLR) on the surface of hepatocytes.[1][4] As a result, more LDLRs are recycled back to the cell surface, leading to increased clearance of LDL-C from the bloodstream and a subsequent reduction in circulating LDL-C levels.[7][8]

Caption: Cellular mechanism of action for Inclisiran in hepatocytes.

Preclinical Toxicology Program Overview

The nonclinical safety of inclisiran was evaluated through a comprehensive series of studies designed to characterize its toxicological profile. These assessments were conducted in both rodent (Sprague-Dawley rats) and non-rodent (non-human primates, NHPs) species, where the drug was shown to be pharmacologically active.[7] The overall toxicology program included repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Caption: Overview of the preclinical toxicology assessment workflow for Inclisiran.

Summary of Key Toxicology Studies

Repeat-Dose Toxicity

Long-term repeat-dose studies were conducted to assess the effects of chronic administration of inclisiran.

Experimental Protocols:

-

Rat Study: A 29-week study in Sprague-Dawley rats with subcutaneous (SC) doses administered once every 4 weeks (Q4W), followed by a 13-week recovery period.[7]

-

Non-Human Primate (NHP) Study: A 40-week study in NHPs with SC doses administered Q4W.[7]

Data Presentation:

| Study | Species | Duration | Dosing Regimen | Max Dose Tested (mg/kg) | Key Findings |

| Repeat-Dose | Rat | 29 weeks | SC, Q4W | 250 | Non-adverse toxicities secondary to drug accumulation. Statistically significant decrease in LDL-C observed.[7] |

| Repeat-Dose | NHP | 40 weeks | SC, Q4W | 300 | Generally non-adverse toxicities. Delayed/suppressed IgG response to KLH antigen at ≥30 mg/kg; fully reversible.[7] |

| Combination | NHP | 13 weeks | SC, Q4W (Inclisiran) + Daily Oral (Atorvastatin) | 300 (Inclisiran) | No unexpected or exacerbated toxicities observed with co-administration.[7] |

Key Findings: Toxicities observed with inclisiran were generally considered non-adverse and were largely attributed to the accumulation of the drug in tissues, a known characteristic of GalNAc-conjugated siRNAs.[7][9] The primary tissues for accumulation after subcutaneous injection were the liver and kidney.[7]

In the 40-week NHP study, a delayed or suppressed immune response (IgG) to a T-cell dependent antigen (KLH) was noted at doses ≥ 30 mg/kg.[7] However, nearly all animals still mounted an immune response, and the effect was fully reversible. No corresponding increase in infection rates was observed in toxicology studies or clinical trials, suggesting limited clinical relevance.[7]

Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential effects of inclisiran on vital organ systems.

Experimental Protocol:

-

Studies were conducted in monkeys to assess neurological, respiratory, and cardiovascular function.[7]

Key Findings: Inclisiran did not have an adverse impact on neurological, respiratory, or cardiovascular functions in safety pharmacology studies.[7]

Genotoxicity

A standard battery of tests was performed to assess the potential for inclisiran to cause genetic damage.

Experimental Protocol:

-

A standard battery of OECD-compliant in vitro and in vivo assays was conducted.[7]

Key Findings: Inclisiran tested negative for genotoxicity in all assays.[7]

Carcinogenicity

The carcinogenic potential of inclisiran was evaluated in two rodent models.

Experimental Protocols:

-

Mouse Study: A study in TgRasH2 mice.[7]

-

Rat Study: A 2-year study in Sprague-Dawley rats with SC doses of 40, 95, or 250 mg/kg administered once every 28 days.[7][10]

Key Findings: Inclisiran did not promote neoplastic transformations in either TgRasH2 mice or Sprague-Dawley rats, indicating a lack of carcinogenic potential under the tested conditions.[7][10]

Reproductive and Developmental Toxicity

Studies were conducted to assess the potential effects of inclisiran on fertility, embryo-fetal development, and pre- and postnatal development.

Experimental Protocols:

-

Embryo-fetal Development: Studies were conducted in both rats and rabbits with daily SC injections up to 150 mg/kg/day.[7]

-

Pre- and Postnatal Development: A study was conducted in Sprague-Dawley rats with daily SC injections from gestation day 6 through lactation day 20 at doses up to 150 mg/kg.[7][10]

Data Presentation:

| Study Type | Species | Dosing Period | Max Dose Tested (mg/kg/day) | Key Findings |

| Embryo-fetal Development | Rat | Gestation | 150 | No evidence of reproductive or developmental risk.[7] |

| Embryo-fetal Development | Rabbit | Gestation | 150 | No evidence of reproductive or developmental risk.[7] |

| Pre- and Postnatal Development | Rat | Gestation Day 6 - Lactation Day 20 | 150 | No evidence of maternal toxicity or effects on maternal performance. No adverse effects on offspring development.[7][10] |

Key Findings: The reproductive and developmental toxicity assessments in both rats and rabbits demonstrated no evidence of risk at any dose tested. Inclisiran is considered unlikely to cross the placental barrier in significant amounts, unlike IgG-based monoclonal antibody therapeutics.[7]

Conclusion

The preclinical toxicology program for this compound was comprehensive and demonstrated a favorable safety profile. The observed toxicities were generally non-adverse, predictable based on the platform technology (GalNAc-siRNA), and primarily related to tissue accumulation. No significant safety concerns were identified regarding safety pharmacology, genotoxicity, carcinogenicity, or reproductive and developmental toxicity.[7] These nonclinical data provided a strong foundation for the successful clinical development and market approval of inclisiran.[7]

References

- 1. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inclisiran in Cardiovascular Health: A Review of Mechanisms, Efficacy, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Gene Silencing Using AS-Inclisiran Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inclisiran is a synthetic small interfering RNA (siRNA) therapeutic designed to silence the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). By harnessing the natural RNA interference (RNAi) pathway, Inclisiran effectively reduces the levels of PCSK9, a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels. These application notes provide a comprehensive guide for the in vitro use of a research-grade analogue of Inclisiran sodium (referred to herein as AS-Inclisiran) to study PCSK9 gene silencing in a laboratory setting. The protocols detailed below are optimized for use in human hepatoma cell lines, which serve as a relevant model for liver-specific gene regulation.

Mechanism of Action

AS-Inclisiran is a double-stranded siRNA molecule conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand. This ligand facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells.[1][2] Upon binding to the ASGPR, the AS-Inclisiran conjugate is internalized into the cell through endocytosis.[2] Inside the cell, the siRNA is released into the cytoplasm and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) transcript of the PCSK9 gene. This sequence-specific binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, thereby preventing the translation of the PCSK9 protein.[2][3] The reduction in PCSK9 protein levels leads to an increase in the number of LDL receptors (LDLR) on the hepatocyte surface, resulting in enhanced clearance of LDL-C from the extracellular environment.[4]

Data Presentation

Table 1: In Vitro PCSK9 Knockdown Efficiency with AS-Inclisiran Analogue

This table summarizes the expected percentage of PCSK9 knockdown at both the mRNA and protein levels in HepG2 cells following transfection with a PCSK9-targeting siRNA. The data is compiled from various in vitro studies and represents typical outcomes.

| siRNA Concentration (nM) | Time Point (hours) | PCSK9 mRNA Reduction (%) | PCSK9 Protein Reduction (%) |

| 15 | 24 | ~40% | ~35% |

| 30 | 24 | ~60% | ~55% |

| 60 | 24 | ~75% | ~70% |

| 80 | 24 | Significant knockdown | Significant knockdown |

| Varies | 48 | Significant knockdown | 87-95%[5][6] |

| Varies | 72 | Significant knockdown | Sustained reduction |

Table 2: Effect of PCSK9 Silencing on LDLR Protein Levels in HepG2 Cells

This table illustrates the downstream effect of PCSK9 knockdown on the protein levels of its target, the LDL receptor (LDLR).

| siRNA Treatment | Time Point (hours) | Change in LDLR Protein Levels |

| PCSK9 siRNA | 24 | Increased |

| PCSK9 siRNA | 48 | Significant Increase[4] |

| PCSK9 siRNA | 72 | Sustained Increase |

| Control siRNA | 24-72 | No significant change |

Mandatory Visualizations

Caption: Signaling pathway of AS-Inclisiran mediated PCSK9 gene silencing.

Caption: Experimental workflow for in vitro PCSK9 gene silencing.

Experimental Protocols

Protocol 1: In Vitro Transfection of AS-Inclisiran into HepG2 Cells

This protocol describes a standard lipid-mediated transfection method for delivering AS-Inclisiran into HepG2 cells.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

AS-Inclisiran (research grade)

-

Negative control siRNA (non-targeting sequence)

-

Lipofectamine™ RNAiMAX Transfection Reagent or similar

-

Opti-MEM™ I Reduced Serum Medium

-

Complete growth medium (e.g., EMEM with 10% FBS)

-

6-well cell culture plates

-

Nuclease-free water and tubes

Procedure:

-

Cell Seeding (Day 1):

-

The day before transfection, seed HepG2 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium without antibiotics.

-

Incubate at 37°C in a 5% CO2 incubator until cells are 60-80% confluent.

-

-

Transfection (Day 2):

-

For each well, prepare the following solutions in separate nuclease-free tubes:

-

Solution A (siRNA): Dilute the desired amount of AS-Inclisiran or control siRNA (e.g., to a final concentration of 15-80 nM) in 100 µL of Opti-MEM™. Mix gently.

-

Solution B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Aspirate the culture medium from the HepG2 cells and wash once with 1 mL of Opti-MEM™.

-

Add 800 µL of Opti-MEM™ to the 200 µL of siRNA-lipid complexes.

-

Aspirate the wash medium from the cells and add the 1 mL of the final siRNA-lipid complex mixture to each well.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After the incubation, add 1 mL of complete growth medium (containing 20% FBS) to each well without removing the transfection mixture.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for analysis.

-

Protocol 2: Quantification of PCSK9 mRNA by qRT-PCR

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

-

Primers for human PCSK9 and a reference gene (e.g., GAPDH or ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest cells at the desired time points post-transfection by aspirating the medium and adding lysis buffer directly to the well.

-

Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for PCSK9 and the reference gene, and the qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of PCSK9 mRNA, normalized to the reference gene.

-

Protocol 3: Quantification of PCSK9 and LDLR Protein by Western Blot

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PCSK9, anti-LDLR, and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Harvest cells by aspirating the medium, washing with cold PBS, and adding RIPA buffer.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-PCSK9, anti-LDLR, and anti-loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of PCSK9 and LDLR to the loading control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]

- 3. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AS-Inclisiran Sodium in Murine Models of Hypercholesterolemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen of AS-Inclisiran sodium, a small interfering RNA (siRNA) targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), in mouse models of hypercholesterolemia. The following protocols and data are compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.

Mechanism of Action